Researchers often face low yields in C8 nucleoside derivatization due to harsh conditions with 8-bromoadenosine. 8-Mercaptoadenosine solves this as a room-temperature S-alkylation precursor, driving syn conformation for structural biology and CD39/CD73 inhibitor synthesis. Key advantages: (1) Enables rapid synthesis of 8-alkylthioadenosines for ARL67156 analogs; (2) Provides thiocarbonyl stacking for triplex-forming oligonucleotides (TFOs) at neutral pH; (3) Serves as a rigid syn-fixed probe for adenosine receptor mapping. Supplied with consistent purity and reliable global logistics.
8-Mercaptoadenosine (CAS 3001-45-4), also designated as 8-thioadenosine, is a sulfur-modified purine nucleoside. Characterized by a thiol/thione substitution at the C8 position of the adenine ring, this compound serves as a synthetic intermediate and structural probe in chemoinformatics and medicinal chemistry [1]. Unlike standard adenosine, the bulky sulfur atom alters the molecule's steric profile, driving a conformational shift and introducing distinct hydrogen-bonding and stacking capabilities [2]. For industrial and laboratory procurement, 8-mercaptoadenosine is primarily sourced as a precursor for synthesizing 8-alkylthioadenosines, S-cyclonucleosides, and modified oligonucleotides, offering higher yield profiles in specific substitution reactions compared to its halogenated analogs [3].
Substituting 8-mercaptoadenosine with unmodified adenosine or common precursors like 8-bromoadenosine fails in advanced synthetic and structural applications. Unmodified adenosine lacks the C8 nucleophilic handle required for downstream functionalization and naturally adopts an anti conformation, rendering it ineffective for assays requiring syn-fixed purines [1]. While 8-bromoadenosine acts as an electrophilic precursor, it requires elevated temperatures or harsh cross-coupling conditions to achieve C8 modifications [2]. In contrast, the thiol group of 8-mercaptoadenosine allows for room-temperature S-alkylation and provides thiocarbonyl stacking interactions in oligonucleotide applications that halogens cannot replicate[3].
The introduction of the bulky sulfur atom at the C8 position creates steric clash with the ribose ring, forcing the glycosidic bond into a predominantly syn conformation. This contrasts with unmodified adenosine, which strongly prefers the anti conformation in solution [1]. This structural inversion provides a stable, predictable rotamer state for binding assays.
| Evidence Dimension | Glycosidic bond conformational equilibrium |
| Target Compound Data | Predominantly syn conformation (>90% in solution) |
| Comparator Or Baseline | Adenosine (Predominantly anti conformation) |
| Quantified Difference | Inversion of preferred rotamer state from anti to syn |
| Conditions | Aqueous solution, neutral pH, NMR structural analysis |
Essential for procuring substrates to map enzymes or receptors that specifically require syn-oriented purines.
As a precursor for medicinal chemistry, 8-mercaptoadenosine offers high nucleophilicity at the C8 position. When synthesizing 8-alkylthioadenosine derivatives, 8-mercaptoadenosine undergoes direct S-alkylation with alkyl halides at room temperature in aqueous ethanol, yielding >80% of the target product [1]. Attempting the reverse approach—displacing the halogen of 8-bromoadenosine with an alkyl thiol—requires harsher basic conditions and results in lower yields due to competing side reactions [2].
| Evidence Dimension | Synthesis yield for 8-alkylthioadenosines |
| Target Compound Data | >80% yield via room-temperature S-alkylation |
| Comparator Or Baseline | 8-Bromoadenosine (Requires elevated temperatures for equivalent substitution) |
| Quantified Difference | Higher throughput yields under milder reaction conditions |
| Conditions | Aqueous ethanol/NaOH, room temperature alkylation |
Streamlines the manufacturing workflow for nucleotide-derived competitive inhibitors, reducing synthesis steps and improving overall yield.
Incorporating 8-thioadenosine derivatives into Triplex-Forming Oligonucleotides (TFOs) increases their binding affinity to target DNA duplexes. The thiocarbonyl group provides strong stacking interactions within the major groove. Studies demonstrate that TFOs containing 8-thioadenosine exhibit higher melting temperatures (Tm) compared to those containing unmodified adenosine, mitigating the low-affinity drawbacks of natural TFOs at neutral pH [1].
| Evidence Dimension | Thermal stability (Tm) of DNA triplexes |
| Target Compound Data | Increased Tm due to thiocarbonyl stacking |
| Comparator Or Baseline | Unmodified Adenosine TFOs (Lower Tm, weaker binding) |
| Quantified Difference | Measurable increase in binding affinity and sequence recognition at neutral pH |
| Conditions | Neutral pH triplex formation assays |
Crucial for the procurement of modified phosphoramidites in the development of high-affinity gene regulation and diagnostic tools.
In aqueous solution at physiological pH, 8-mercaptoadenosine exists primarily in its thione tautomeric form (7,8-dihydro-8-thioxoadenosine). This tautomerization provides a hydrogen-bond donor at the N7 position and a hydrogen-bond acceptor at the exocyclic sulfur[1]. Unmodified adenosine lacks this C8 functionalization entirely. This distinct H-bonding network alters the molecule's interaction with target proteins and nucleic acids compared to natural purines.
| Evidence Dimension | Dominant tautomeric state and H-bond profile |
| Target Compound Data | Thione form (H-bond donor at N7, acceptor at S8) |
| Comparator Or Baseline | Adenosine (Lacks C8 H-bond capability; N7 acts only as acceptor) |
| Quantified Difference | Introduction of a distinct donor-acceptor face on the Hoogsteen edge |
| Conditions | Aqueous solution, physiological pH |
Allows structural biologists and formulators to design specific aptamers and riboswitches that rely on non-canonical base pairing.
8-Mercaptoadenosine serves as a highly efficient starting material for the rapid, high-yield synthesis of 8-alkylthioadenosines. These derivatives are critical precursors in the development of ARL67156 analogs and other competitive inhibitors targeting CD39/CD73 in cancer immunotherapy research [1].
Due to its thiocarbonyl stacking properties, this compound is selected over unmodified adenosine for manufacturing Triplex-Forming Oligonucleotides (TFOs) used in sequence-specific gene targeting and diagnostics at neutral pH[2].
Because the bulky C8-sulfur forces a syn conformation, 8-mercaptoadenosine is procured as a rigid structural probe to map the active sites of RNA pyrophosphorylases and specific adenosine receptors that reject anti-conformation substrates [3].
It serves as a nucleophilic precursor for generating 8,5'-anhydro-8-mercaptoadenosine derivatives via intramolecular Mitsunobu cyclization, streamlining the production of conformationally locked nucleoside libraries[4].